L-GLUTAMIC ACID (1,2-13C2)
Description
Significance of L-Glutamic Acid as a Central Metabolite
L-Glutamic acid, or glutamate (B1630785), is a non-essential amino acid that sits (B43327) at the crossroads of numerous metabolic pathways. wikipedia.orgnih.govresearchgate.net It is a key component in the biosynthesis of proteins and other amino acids through transamination reactions, where it often serves as the primary amino group donor. wikipedia.orgresearchgate.net Glutamate is a direct precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is itself the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org Furthermore, it plays a crucial role in nitrogen metabolism, the citric acid cycle (Krebs cycle), and the synthesis of the antioxidant glutathione. wikipedia.orgnih.govembopress.org This central positioning makes glutamate an ideal focal point for studying cellular metabolism. nih.govresearchgate.net
Distinguishing Features and Research Utility of (1,2-13C2) Positional Labeling
The specific labeling of L-Glutamic Acid at the first and second carbon positions, denoted as (1,2-¹³C₂), offers distinct advantages for metabolic research. This positional labeling allows for the precise tracking of the carbon backbone of glutamate as it is processed in the cell. When this isotopologue enters the Krebs cycle, the ¹³C atoms are distributed in a predictable manner, providing detailed information about cycle activity and the relative contributions of different metabolic routes. vanderbilt.edunih.gov For instance, the analysis of the resulting isotopomers (molecules with the same number of isotopic atoms but at different positions) of downstream metabolites can reveal the activity of pathways like reductive carboxylation, a hallmark of cancer metabolism. d-nb.info This level of detail is often not achievable with uniformly labeled ([U-¹³C]) or singly labeled ([1-¹³C] or [5-¹³C]) glutamic acid.
Overview of Advanced Research Domains Benefiting from L-Glutamic Acid (1,2-13C2) Tracer Studies
The application of L-Glutamic Acid (1,2-¹³C₂) as a tracer has significantly advanced several research fields. In cancer research, it is instrumental in mapping the altered metabolic pathways that support rapid tumor growth and proliferation. d-nb.infonih.gov Neurobiology has also benefited, with studies using this tracer to investigate neurotransmitter metabolism and the metabolic coupling between neurons and glial cells. researchgate.net Furthermore, it is employed in studies of inborn errors of metabolism, diabetes, and other metabolic disorders to understand the underlying biochemical dysregulations. The precise information obtained from (1,2-¹³C₂) labeling helps in identifying potential therapeutic targets and in developing a deeper understanding of cellular physiology in both health and disease. springernature.com
Properties
Molecular Weight |
149.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Biosynthesis and Targeted Isotopic Enrichment Methodologies of L Glutamic Acid 1,2 13c2
Strategies for Selective ¹³C Enrichment via Precursor Metabolism
The strategic selection of ¹³C-labeled precursors is fundamental to achieving specific isotopic enrichment patterns in L-glutamic acid. The metabolic fate of the precursor's labeled carbons dictates the final labeling pattern of the target molecule. For instance, the use of [1-¹³C]- or [2-¹³C]acetate as a carbon source in microbial systems can lead to selectively labeled L-glutamate. asm.org This is because acetate (B1210297) enters the Krebs cycle, and the position of the ¹³C label influences its distribution in the resulting α-ketoglutarate, the direct precursor of glutamate (B1630785).
Metabolism of [1,2-¹³C₂]glucose in the brain has been studied to understand cerebral metabolism. nih.gov The infusion of this labeled glucose allows for the tracing of carbon atoms through glycolysis and the tricarboxylic acid (TCA) cycle, leading to the formation of labeled glutamate. nih.gov Similarly, providing L-[1,2-¹³C]glutamic acid to a culture of Bacillus licheniformis has been used to study the biosynthesis of γ-poly(glutamic acid). cdnsciencepub.com
The choice of precursor is also influenced by the desired labeling pattern and the metabolic pathways active in the chosen biological system. For example, in studies of the pentose (B10789219) phosphate (B84403) pathway (PPP), [2,3-¹³C₂]glucose is used, which yields [1,2-¹³C₂]pyruvate through glycolysis. nih.gov This pyruvate (B1213749) can then enter the TCA cycle to produce labeled glutamate. nih.gov
Microbial Biosynthesis Routes for L-Glutamate Labeling
Microorganisms are highly efficient for the production of isotopically labeled compounds due to their diverse metabolic capabilities and the relative ease of manipulating their growth conditions. Brevibacterium flavum (also known as Corynebacterium glutamicum), a bacterium used in the commercial production of monosodium glutamate, is a prime example. asm.org It can utilize various carbon sources, including glucose and acetate, to produce L-glutamic acid in high yields. asm.org
The biosynthesis of L-glutamate in these bacteria primarily occurs through the Krebs cycle. When a labeled precursor like [1-¹³C]acetate is provided, it is converted to acetyl-CoA, which then enters the Krebs cycle. The position of the ¹³C label is transferred to intermediates of the cycle, ultimately leading to the formation of α-ketoglutarate, which is then aminated to form L-glutamate. By controlling the labeled precursor and the metabolic state of the microorganism, specific labeling patterns in the final glutamate product can be achieved.
For example, studies with Microbacterium ammoniaphilum using [1-¹³C]glucose showed that the primary route for glutamate synthesis was the Embden-Meyerhof pathway followed by the initial steps of the Krebs cycle, resulting in [2,4-¹³C₂]glutamate. nih.gov In Syntrophus aciditrophicus, it was discovered that glutamate is synthesized via two distinct pathways: one involving Re-citrate synthase and another through the reductive carboxylation of succinate. osti.gov
Chemical Synthesis Approaches for Positional ¹³C Incorporation
While microbial biosynthesis is a common method, chemical synthesis offers a high degree of control for incorporating isotopes at specific positions. Although detailed chemical synthesis routes for L-GLUTAMIC ACID (1,2-¹³C₂) are often proprietary, general principles of organic synthesis can be applied. These methods typically involve starting with a smaller, isotopically labeled precursor and building the L-glutamic acid molecule through a series of controlled chemical reactions. This approach can be advantageous for producing highly specific isotopomers that may be difficult to obtain through biological methods.
For instance, a general approach to synthesizing labeled amino acids involves the enzymatic reductive amination of α-keto acids. mdpi.com This method allows for the incorporation of isotopes at the C-2 position. mdpi.com Another strategy involves the use of labeled starting materials like isotopologues of acetone, glycine, or potassium cyanide. d-nb.info
Isolation and Purification Techniques for High Isotopic Purity
Following biosynthesis or chemical synthesis, the isotopically labeled L-glutamic acid must be isolated and purified to a high degree of chemical and isotopic purity. A common initial step in microbial production is the separation of the cells from the culture medium, typically through centrifugation. asm.org The supernatant, containing the excreted L-glutamate, is then subjected to further purification. asm.org
Crystallization is a key technique used to purify L-glutamic acid. asm.org This process involves dissolving the crude product in a suitable solvent and then changing the conditions (e.g., temperature, pH, or solvent composition) to induce the formation of crystals, leaving impurities behind in the solution. The crystallized product can then be washed with solvents like ethanol (B145695) and ether to remove any remaining soluble impurities. asm.org The yield of this process can be significant, with reports of 40 to 60% based on the initial amount of labeled precursor used. asm.org
Validation of Isotopic Purity and Positional Specificity
Ensuring the isotopic purity and the precise location of the ¹³C labels is critical for the utility of L-GLUTAMIC ACID (1,2-¹³C₂). Several analytical techniques are employed for this validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful, non-destructive technique for determining the exact position of ¹³C labels within a molecule. asm.orgfrontiersin.org The chemical shift of each carbon atom in the NMR spectrum is unique to its chemical environment, allowing for the identification of which carbons are labeled. frontiersin.org Furthermore, the presence of adjacent ¹³C atoms (as in L-GLUTAMIC ACID (1,2-¹³C₂)) results in characteristic splitting patterns (homonuclear ¹³C-¹³C spin coupling) in the spectrum, confirming the specific isotopomer. nih.gov ¹H-[¹³C]-NMR spectroscopy can also be used, offering higher sensitivity. ismrm.org
Mass Spectrometry (MS): Mass spectrometry is another essential tool for validating isotopic labeling. nih.gov It separates ions based on their mass-to-charge ratio. The incorporation of ¹³C atoms increases the molecular weight of L-glutamic acid, and the extent of this mass shift can be precisely measured to determine the number of ¹³C atoms per molecule (isotopic enrichment). mdpi.com Gas chromatography-mass spectrometry (GC-MS) is often used, where the glutamate is first derivatized to make it volatile. nih.govmdpi.com Analysis of the fragmentation patterns of the derivatized molecule can provide information about the position of the labels. nih.govmdpi.com High-resolution mass spectrometry, such as that performed on an Orbitrap instrument, allows for very accurate mass measurements, aiding in the characterization of labeled metabolites. acs.org
Advanced Analytical Techniques for Isotopic Enrichment Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 13C-labeled compounds, offering a non-destructive method to observe the molecular environment of the 13C nucleus. nih.gov It is particularly powerful for determining the specific positions of 13C labels within a molecule, providing detailed insights into metabolic pathways.
High-resolution 13C NMR spectroscopy is instrumental in distinguishing between different isotopomers—molecules that have the same number of isotopic atoms but differ in their positions. When L-GLUTAMIC ACID (1,2-13C2) is metabolized, the 13C labels are incorporated into various downstream metabolites. The resulting 13C NMR spectra exhibit distinct signals for each unique 13C-containing molecule, allowing for the qualitative and quantitative analysis of the isotopomer distribution. nih.gov This distribution is a direct reflection of the metabolic pathways that were active in the biological system under investigation. For instance, the metabolism of [1,2-13C2]glucose in the brain leads to specific 13C spin coupling patterns in glutamate (B1630785), glutamine, and 4-aminobutyric acid, revealing entirely different isotopomer distributions for these closely related metabolites. nih.gov
The analysis of these isotopomer populations provides a wealth of information. For example, in studies of rat brain metabolism using [1,2-13C2]acetate, the distinct isotopomer populations observed in glutamate and glutamine helped to identify two different glutamate compartments and two different tricarboxylic acid (TCA) cycles. researchgate.net This level of detail is crucial for constructing accurate metabolic models. The multiplet intensities in the 13C NMR spectrum can be analyzed to quantify the relative activities of different metabolic pathways. nih.gov
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 (γ-carboxyl) | ~177.36 |
| C2 (α-amino) | ~57.36 |
| C3 (β-methylene) | ~29.73 |
| C4 (γ-methylene) | ~36.20 |
| C5 (δ-carboxyl) | ~184.09 |
Note: Chemical shifts are approximate and can vary based on experimental conditions such as pH and solvent. bmrb.io
A key feature of 13C NMR in analyzing compounds like L-GLUTAMIC ACID (1,2-13C2) is the observation of homonuclear 13C-13C spin-spin coupling. This phenomenon, which results in the splitting of 13C signals into multiplets, provides direct evidence of adjacent 13C atoms. The analysis of these coupling patterns is a powerful tool for tracing the flow of carbon atoms through metabolic pathways. nih.gov
When L-GLUTAMIC ACID (1,2-13C2) is introduced into a biological system, the intact 13C-13C bond can be tracked as it is incorporated into other molecules. The presence of specific multiplet patterns in the 13C NMR spectra of downstream metabolites confirms that the carbon backbone of the tracer molecule was conserved during the metabolic transformation. For example, the metabolism of [1,2-13C2]acetate in the rat brain results in distinct homonuclear 13C-13C spin coupling patterns in glutamate, glutamine, and gamma-aminobutyric acid, indicating different isotopomer populations. researchgate.net
These coupling patterns can be used to deduce the relative activities of different metabolic pathways. For instance, the analysis of 13C-13C scalar multiplet intensities allows for the quantification of pathways involved in the biosynthesis of glutamate. nih.gov The presence of extra multiplets due to long-range couplings in highly enriched samples can provide additional, complementary information for a more detailed metabolic analysis. nih.gov
Quantitative NMR (qNMR) spectroscopy can be employed to determine the concentration of specific isotopomers, thereby providing a measure of absolute 13C abundances. While 1H NMR is more commonly used for quantification due to its higher sensitivity, 13C NMR can also be quantitative under specific experimental conditions. magritek.com For accurate quantification, factors such as the relaxation times of the nuclei and the nuclear Overhauser effect (NOE) must be taken into account.
In the context of L-GLUTAMIC ACID (1,2-13C2) tracing studies, quantitative 13C NMR allows for the determination of the concentration of 13C-labeled glutamate and its downstream metabolites. This information is crucial for calculating metabolic flux rates—the rates at which molecules are processed through metabolic pathways. While the inherent low sensitivity of 13C NMR can be a limitation, polarization transfer techniques can enhance the signal, although this can complicate direct quantification. magritek.com However, for each peak, a linear relationship between signal amplitude and concentration is maintained, allowing for accurate quantification with proper calibration. magritek.com
L-GLUTAMIC ACID (1,2-13C2) and other stable isotope-labeled amino acids are invaluable tools in biomolecular NMR and proteomics. isotope.com In biomolecular NMR, 13C-labeled amino acids are incorporated into proteins, enabling the use of a variety of NMR experiments to determine the three-dimensional structure and dynamics of these macromolecules. isotope.com The specific labeling of glutamate can help in the assignment of NMR signals in complex protein spectra.
In the field of proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used technique for quantitative proteomics. While SILAC traditionally uses amino acids labeled with heavy isotopes of nitrogen and/or carbon, the principles are applicable to L-GLUTAMIC ACID (1,2-13C2). By comparing the mass spectra of peptides from cells grown in the presence of light (unlabeled) and heavy (labeled) amino acids, researchers can quantify differences in protein abundance. Furthermore, high-resolution mass spectrometry can be used to assess the molecular masses of peptides with great precision, allowing for the inference of labeling in amino acids. acs.org
Mass Spectrometry (MS)-Based Metabolomics for Stable Isotope Tracing
Mass spectrometry (MS) is another powerful analytical technique for stable isotope tracing studies. nih.govisotope.comresearchgate.net It offers high sensitivity and is capable of analyzing complex mixtures of metabolites. When coupled with a separation technique like gas chromatography or liquid chromatography, MS can provide detailed information about the isotopic enrichment of metabolites.
Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of 13C-labeled metabolites. nih.govthermofisher.com In a typical GC-MS workflow, metabolites are first extracted from the biological sample and then chemically derivatized to increase their volatility. nih.gov The derivatized sample is then injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase.
As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a fingerprint of the molecule, including information about its isotopic composition. By analyzing the mass isotopologue distribution—the relative abundance of molecules with different numbers of 13C atoms—researchers can trace the metabolic fate of L-GLUTAMIC ACID (1,2-13C2). acs.org This approach has been successfully applied to investigate key metabolic fluxes in various biological systems. mdpi.com
| Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Amino, hydroxyl, carboxyl, thiol |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amino, hydroxyl, carboxyl, thiol |
| Ethyl Chloroformate | ECF | Amino, carboxyl |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Isotopic Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the isotopic analysis of non-volatile compounds like amino acids in complex biological samples. nih.gov The coupling of liquid chromatography with mass spectrometry allows for the separation of metabolites from a mixture before their isotopic composition is analyzed by the mass spectrometer. nih.gov This approach is essential for both untargeted metabolomics research and targeted isotopic analysis. acs.orgresearchgate.net
In the context of L-Glutamic acid (1,2-13C2), LC-MS enables the separation of glutamic acid from other cellular components. nih.gov Following separation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the determination of isotopic enrichment. nih.gov The use of 13C labeling strategies in conjunction with LC-MS helps to distinguish biological signals from background noise and aids in the accurate determination of molecular formulae by revealing the number of carbon atoms in a metabolite. frontiersin.org For instance, an LC-MS-based strategy known as Isotopic Ratio Outlier Analysis (IROA) utilizes samples labeled with different percentages of 13C (e.g., 5% and 95%) to facilitate the differentiation of biological signals from artifacts. frontiersin.org
Different types of mass spectrometers can be coupled with LC, including triple quadrupole (QQQ) and high-resolution systems like time-of-flight (TOF) and Orbitrap analyzers. nih.govmdpi.com While quadrupole instruments are effective, high-resolution platforms offer greater mass accuracy, which is critical for resolving complex isotopic patterns and accurately determining the full isotopologue space in intricate matrices without mass interferences. mdpi.com However, challenges can arise, such as the in-source cyclization of glutamic acid to pyroglutamic acid, which can create artifacts in the analysis. nih.gov Careful chromatographic separation and optimization of MS parameters are necessary to mitigate such issues and ensure accurate quantification. nih.gov
| Mass Spectrometry Platform | Key Advantage for Isotopic Analysis | Example Application | Reference |
|---|---|---|---|
| LC-Triple Quadrupole (QQQ) MS | High sensitivity and precision for targeted quantification. | Quantification of 17 central carbon and anabolic key intermediates in Corynebacterium glutamicum extracts. | mdpi.com |
| LC-Quadrupole Time-of-Flight (QTOF) MS | High mass accuracy and resolution, ensuring determination of the full isotopologue space. | Analysis of 13C-labeled intracellular extracts to avoid mass interferences. | mdpi.com |
| UPLC-FTICR MS | Ultra-high resolution for complex metabolome analysis. | Improved compound annotation and relative quantification in untargeted metabolomics. | acs.orgresearchgate.net |
High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis
High-resolution mass spectrometry (HR-MS) provides the necessary resolving power to distinguish between ions with very similar mass-to-charge ratios, which is essential for analyzing the isotopic fine structure of molecules like L-Glutamic acid (1,2-13C2). nih.gov Instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers can achieve ultra-high mass resolution, enabling the unequivocal assignment of 15N and 13C enrichment levels. nih.govthermofisher.com
This capability is crucial for resolving the complex isotopic patterns that arise from metabolic scrambling, where isotopes may be incorporated into unexpected positions within a molecule. nih.gov By analyzing the isotopic fine structure, researchers can obtain detailed information about the labeling state of a peptide or metabolite. nih.gov For example, HR-MS can be used to quantify the degree of enrichment in selectively labeled proteins and identify metabolic scrambling effects that might go undetected by other methods like NMR. nih.gov
In the analysis of glutamic acid, HR-MS, specifically with Orbitrap technology, allows for the simultaneous analysis of isotopocules containing 13C, 15N, 18O, and 2H from the intact molecular ion. thermofisher.com Furthermore, by inducing fragmentation of the molecular ion, it is possible to perform position-specific isotope analysis (PSIA). thermofisher.com For glutamic acid, fragmentation can yield an immonium ion, and by analyzing the heavy isotope substituted isotopocules of this fragment, researchers can determine the position-specific isotope ratio of 13C/12C in the carboxyl group (C1-Position). thermofisher.com This level of detail provides unique insights into intramolecular isotopic patterns and helps to deconvolve biochemical pathways. thermofisher.com
| Isotopocule of Glutamic Acid [M+H]+ | Measured Ratio (‰) vs. Standard | Application | Reference |
|---|---|---|---|
| δ¹³C | -27.8 ± 0.2 | Bulk carbon isotope ratio analysis. | thermofisher.com |
| δ¹⁵N | +5.6 ± 0.3 | Bulk nitrogen isotope ratio analysis. | thermofisher.com |
| δ¹⁸O | +16.3 ± 0.4 | Bulk oxygen isotope ratio analysis. | thermofisher.com |
| δ²H | -98 ± 2 | Bulk hydrogen isotope ratio analysis. | thermofisher.com |
Mass Isotopomer Distribution (MID) Analysis
Mass Isotopomer Distribution (MID) analysis is a critical component of 13C metabolic flux analysis (13C-MFA). nih.govnih.gov It involves quantifying the relative abundances of all mass isotopomers of a metabolite, which are molecules that differ only in the number of isotopic substitutions (e.g., M+0, M+1, M+2, etc., where M is the monoisotopic mass). This distribution provides a detailed fingerprint of the metabolic pathways through which the isotopically labeled substrate, such as L-Glutamic acid (1,2-13C2), was processed.
The analysis of mass isotopomer distributions, particularly through tandem mass spectrometry (MS/MS), can significantly enhance the precision of metabolic flux calculations compared to using full-scan mass spectrometry alone. nih.gov In tandem MS, a specific metabolite ion is isolated and then fragmented, and the MIDs of the resulting fragment ions provide additional constraints for flux estimation. nih.gov For instance, the fragmentation of glutamate mass isotopomers yields additional spectral data that improve the analysis of metabolic fluxes in the citric acid cycle. nih.gov
A recently developed MS method can report all 32 glutamate and 16 aspartate isotopomers, offering enhanced specificity over conventional MS techniques. nih.gov This comprehensive isotopomer analysis allows for the discrimination between metabolic pathways that result in the same total number of 13C labels but in different positions. nih.gov Such detailed information is invaluable for studying metabolic heterogeneity in tissues and understanding the contributions of different pathways to isotope labeling in vivo. nih.gov
Hybrid and Complementary Analytical Approaches
To obtain a comprehensive understanding of isotopic enrichment and metabolic fluxes, researchers often employ hybrid and complementary analytical approaches. Combining data from different analytical platforms can overcome the limitations of individual techniques and provide a more robust analysis.
A common and powerful combination is the use of both high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org While MS offers superior sensitivity for detecting labeled compounds, NMR provides detailed information about the specific positions of the isotopic labels within a molecule. rsc.orgfrontiersin.org A strategy utilizing both LC-ESI-HR-MS and NMR can be employed to determine not only the isotopic enrichment but also the structural integrity of labeled compounds. rsc.org NMR analysis confirms the positions of the labeled atoms, complementing the enrichment data provided by MS. rsc.org
For complex metabolic flux analysis, data from LC-MS can be integrated with data from gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov While LC-MS is suited for non-volatile metabolites, GC-MS is excellent for analyzing volatile compounds, often after derivatization. nih.gov This combination allows for a broader coverage of the metabolome. Furthermore, tandem mass spectrometry (MS/MS) can be considered a hybrid technique in itself, as it combines ion isolation with fragmentation to yield more detailed structural and isotopic information than a single stage of mass analysis. nih.gov The use of such hybrid approaches is instrumental in accurately determining metabolic fluxes and understanding complex biological systems. nih.gov
Metabolic Flux Analysis Mfa and Isotopic Modeling with L Glutamic Acid 1,2 13c2
Theoretical Frameworks of 13C-MFA
The fundamental principle of 13C-Metabolic Flux Analysis (13C-MFA) is to introduce a substrate labeled with the stable isotope 13C into a biological system and then measure the distribution of these isotopes in the downstream metabolites. creative-proteomics.comnih.gov This distribution pattern is a direct consequence of the activities of the various metabolic pathways. By employing mathematical models, these labeling patterns can be deconvoluted to estimate the rates of intracellular reactions, known as fluxes. nih.govnih.gov
A key concept in 13C-MFA is that of isotopomers , which are molecules that are identical in chemical formula and atomic bonding but differ in the isotopic composition of their atoms. frontiersin.org For instance, L-glutamic acid has a specific chemical structure, but numerous isotopomers can exist depending on which of its five carbon atoms are labeled with 13C. When a 13C-labeled substrate is metabolized, the resulting products will be a mixture of different isotopomers, and the relative abundance of each isotopomer is determined by the metabolic fluxes.
The analysis of isotopomer distributions can become computationally intensive for large metabolic networks. To address this, more advanced frameworks have been developed. These include:
Cumomers , which are a mathematical tool used to simplify the modeling of isotopomer distributions. A cumomer represents the ensemble of all isotopomers of a given metabolite with a specific set of labeled carbon atoms.
Elementary Metabolite Units (EMU) , a more recent and highly efficient framework that significantly reduces the complexity of isotopomer modeling. nih.gov The EMU approach decomposes the metabolic network into smaller, more manageable units, which simplifies the calculation of labeling patterns without any loss of information. nih.gov
These theoretical frameworks provide the necessary mathematical foundation to relate the experimentally measured isotope labeling patterns to the intracellular fluxes, thereby enabling a quantitative understanding of cellular metabolism.
Design of 13C Tracer Experiments for Optimal Flux Resolution
The design of a 13C tracer experiment is critical for obtaining accurate and precise flux estimations. researchgate.net The choice of the labeled substrate, its specific labeling pattern, and the experimental conditions all have a significant impact on the quality of the resulting data. researchgate.net
Pulse-chase analysis is a dynamic experimental technique used to track the fate of a labeled compound over time. youtube.com In the context of 13C-MFA, a "pulse" of a 13C-labeled substrate, such as L-GLUTAMIC ACID (1,2-13C2), is introduced to the cells. After a certain period, this is followed by a "chase" with an excess of the unlabeled form of the same compound. youtube.com This allows researchers to follow the progression of the 13C label through the metabolic network as a wave of labeled molecules.
This strategy is particularly useful for studying the kinetics of metabolic pathways and can provide information that is not accessible from steady-state experiments. nih.gov For example, pulse-chase experiments can help to determine the turnover rates of metabolites and the time it takes for a label to propagate through a pathway. nih.gov
In many cases, a single 13C-labeled tracer may not be sufficient to resolve all the fluxes in a complex metabolic network with high precision. springernature.com This is because a single tracer may not introduce enough distinct labeling patterns to differentiate between alternative pathways.
To overcome this limitation, multiple tracers can be used in parallel experiments. nih.gov For example, an experiment using [1,2-13C2]glucose could be complemented by a parallel experiment using [U-13C5]glutamine. nih.gov The data from these parallel experiments are then combined in the flux analysis, providing a much richer dataset that can significantly improve the accuracy and precision of the estimated fluxes. nih.gov The use of multiple tracers is particularly valuable for studying the metabolism of complex systems, such as mammalian cells, which often utilize multiple substrates simultaneously. springernature.comresearchgate.net
| Tracer Combination | Target Pathways | Advantage |
| [1,2-13C2]glucose | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway | High precision for upper central carbon metabolism. nih.gov |
| [U-13C5]glutamine | TCA Cycle, Anaplerosis | Provides detailed information on mitochondrial metabolism. researchgate.net |
| [1,2-13C2]glucose + [U-13C5]glutamine | Comprehensive central carbon metabolism | Complementary labeling patterns for high-resolution flux maps. nih.govnih.gov |
Table 1: Examples of Tracer Combinations for Enhanced Flux Resolution
13C-MFA experiments can be conducted under two different isotopic conditions: steady state and non-steady state.
Isotopic Steady State: In this approach, the 13C-labeled substrate is fed to the cells for a sufficiently long period to ensure that the labeling of all intracellular metabolites has reached a constant level. nih.gov This approach is experimentally simpler and the data analysis is more straightforward. However, it may not be suitable for all systems, particularly those with slow metabolic rates or large metabolite pools, as it can take a long time to reach isotopic steady state. nih.gov
Isotopically Non-Steady State (INST-MFA): In this approach, samples are taken at multiple time points after the introduction of the 13C-labeled substrate, while the labeling of intracellular metabolites is still changing. vanderbilt.edu This dynamic data provides additional information that can be used to improve the precision of flux estimates and to resolve fluxes that may not be identifiable from steady-state data alone. nih.govvanderbilt.edu INST-MFA is particularly advantageous for studying systems with slow turnover rates or for applications where short experimental times are necessary. vanderbilt.edu
| Approach | Description | Advantages | Disadvantages |
| Isotopic Steady State | Labeling of metabolites is constant over time. nih.gov | Simpler experimental setup and data analysis. | Can be time-consuming to reach; may not resolve all fluxes. nih.gov |
| Isotopically Non-Steady State (INST-MFA) | Labeling of metabolites changes over time. vanderbilt.edu | Provides more information for higher flux resolution; shorter experiment times. nih.govvanderbilt.edu | More complex experimental design and data analysis. |
Table 2: Comparison of Isotopic Steady State and Non-Steady State MFA
Computational Modeling and Data Analysis Software for Flux Estimation
The estimation of metabolic fluxes from 13C labeling data is a complex computational task that requires specialized software. nih.gov These software packages implement the theoretical frameworks of 13C-MFA and provide tools for model construction, data fitting, and statistical analysis.
Several software packages are available for 13C-MFA, each with its own set of features and algorithms. Some commonly used software includes:
INCA (Isotopomer Network Compartmental Analysis): A powerful and widely used software package that supports both steady-state and non-steady-state MFA. nih.gov
13CFLUX2: A high-performance software suite for 13C-MFA that is particularly well-suited for large-scale metabolic networks.
OpenMebius: An open-source software for isotopically non-stationary 13C-based metabolic flux analysis.
Metran: A software for metabolic network analysis that includes capabilities for 13C-MFA.
These tools typically require the user to define the metabolic network, including the biochemical reactions and the carbon atom transitions for each reaction. The software then uses this information, along with the experimental labeling data, to estimate the metabolic fluxes by minimizing the difference between the measured and simulated labeling patterns.
The Elementary Metabolite Unit (EMU) framework is a significant advancement in the computational modeling of isotopic labeling systems. nih.gov It provides a systematic way to decompose a complex metabolic network into a minimal set of smaller, independent subsystems, known as EMUs. nih.gov
An EMU is defined as a subset of the carbon atoms of a metabolite. The EMU framework tracks the labeling patterns of these smaller units rather than the full isotopomers of every metabolite in the network. This decomposition dramatically reduces the number of variables and equations that need to be solved, leading to a significant decrease in computational time and memory requirements. nih.gov This is particularly advantageous for the analysis of large-scale metabolic networks and for experiments involving multiple isotopic tracers. nih.gov The EMU framework has become an integral part of modern 13C-MFA software and has greatly expanded the scope of problems that can be addressed with this powerful technique.
Flux Balance Analysis (FBA) and Kinetic Models
Metabolic Flux Analysis (MFA) using isotopic tracers like L-GLUTAMIC ACID (1,2-13C2) provides a quantitative snapshot of in vivo reaction rates (fluxes). nih.gov This experimentally determined data can be integrated with computational modeling frameworks like Flux Balance Analysis (FBA) and kinetic models to enhance understanding of cellular metabolism.
Flux Balance Analysis (FBA) is a constraint-based modeling approach that calculates the optimal distribution of metabolic fluxes throughout a genome-scale metabolic network to achieve a specific biological objective, such as maximizing biomass production. nih.gov While FBA does not directly use isotope labeling data, the experimentally determined fluxes from 13C-MFA serve as crucial constraints that can be applied to FBA models. This integration refines the predictions of the FBA model, moving from a purely theoretical optimal state to one that is consistent with measured intracellular activities.
Kinetic models, on the other hand, describe the dynamic behavior of a metabolic system by incorporating reaction rates as functions of metabolite concentrations. researchgate.net These models can provide a more detailed understanding of metabolic regulation. For instance, kinetic models have been developed to describe the production of L-glutamic acid by organisms like Corynebacterium glutamicum, accounting for factors like substrate consumption and biomass growth. researchgate.net Data from 13C tracer experiments can be used to parameterize and validate these kinetic models, ensuring they accurately reflect the dynamic operations of the metabolic network. The combination of isotopic tracer data with these powerful modeling techniques allows for a more comprehensive and accurate characterization of cellular metabolism. nih.govspringernature.com
Statistical Rigor and Confidence Interval Determination in Flux Calculations
A central goal of 13C-Metabolic Flux Analysis is to generate a quantitative map of cellular metabolism, which includes not only the flux values for reactions but also the confidence intervals for each estimate. nih.gov Achieving statistical rigor is paramount to ensure the reliability of the determined flux map. The process involves estimating the unknown flux parameters by minimizing the difference between experimentally measured labeling data and the labeling patterns simulated by a computational model. springernature.comnih.gov
The goodness-of-fit between the measured and simulated data is typically assessed using statistical tests, such as the chi-squared (χ²) test. nih.gov This test evaluates the probability that the observed differences (residuals) are due to random measurement error. A statistically acceptable fit indicates that the proposed metabolic model and the calculated fluxes are consistent with the experimental data.
Table 1: Illustrative Example of Calculated Fluxes and Confidence Intervals for Key Metabolic Reactions. This table presents hypothetical flux estimation data that would be generated from a 13C-MFA experiment using a tracer such as L-GLUTAMIC ACID (1,2-13C2). The data includes the best-fit flux value, the standard deviation, and the 95% confidence interval, which indicates the range wherein the true flux value is expected to lie with 95% probability.
| Reaction (Flux) | Best Fit (Normalized) | Standard Deviation | 95% Confidence Interval |
| Glutamate (B1630785) Dehydrogenase | 45.2 | 2.1 | [41.1, 49.3] |
| Citrate (B86180) Synthase | 78.5 | 3.5 | [71.6, 85.4] |
| Isocitrate Dehydrogenase | 75.1 | 3.9 | [67.5, 82.7] |
| α-Ketoglutarate Dehydrogenase | 68.9 | 4.2 | [60.7, 77.1] |
Assessment of Carbon Tracing Precision and Positional Specificity
The precision of a 13C-MFA study is highly dependent on the choice of the isotopic tracer and the specific positions of the 13C labels within the molecule. nih.gov Using tracers with multiple labels, such as L-GLUTAMIC ACID (1,2-13C2), can significantly improve the accuracy of flux estimations compared to singly labeled substrates. creative-proteomics.com The positional specificity of the label is critical because different pathways will break and form carbon-carbon bonds in distinct ways, leading to unique labeling patterns in downstream metabolites.
For example, when [1,2-¹³C]glucose is used as a tracer, its metabolism through glycolysis versus the oxidative pentose phosphate pathway (oxPPP) produces significantly different labeling patterns in 3-phosphoglycerate, allowing for a precise quantification of the flux through these converging pathways. nih.gov Similarly, the use of L-GLUTAMIC ACID (1,2-13C2) provides high-resolution tracing of carbon atoms entering the Tricarboxylic Acid (TCA) cycle. When L-glutamate is converted to the TCA cycle intermediate α-ketoglutarate (AKG), the ¹³C labels are retained on the first and second carbons of the AKG backbone.
The subsequent metabolism of this [1,2-13C2]AKG through the TCA cycle generates specific mass isotopomers of other intermediates like succinate, fumarate, and malate. By measuring the distribution of these mass isotopomers using techniques like mass spectrometry, researchers can precisely quantify the fluxes through the TCA cycle and related anaplerotic pathways. nih.gov This high degree of positional specificity allows for the resolution of complex and interconnected parts of central carbon metabolism.
Table 2: Predicted Mass Isotopomer Distribution (MID) in α-Ketoglutarate. This table illustrates the theoretical labeling pattern of α-ketoglutarate derived directly from L-GLUTAMIC ACID (1,2-13C2) via a transaminase or glutamate dehydrogenase reaction, assuming no dilution from other carbon sources. The "M+n" notation indicates the mass isotopomer with 'n' additional neutrons, corresponding to 'n' ¹³C atoms.
| Mass Isotopomer | Formula | Predicted Abundance (%) |
| M+0 | C5H4O5 (all ¹²C) | 0% |
| M+1 | ¹³C1C4H4O5 | 0% |
| M+2 | ¹³C2C3H4O5 | 100% |
| M+3 | ¹³C3C2H4O5 | 0% |
| M+4 | ¹³C4C1H4O5 | 0% |
| M+5 | ¹³C5H4O5 | 0% |
Applications of L Glutamic Acid 1,2 13c2 in Elucidating Specific Metabolic Pathways
Tracing Carbon Flow in the Tricarboxylic Acid (TCA) Cycle
L-GLUTAMIC ACID (1,2-¹³C₂) serves as a critical tracer for elucidating the dynamics of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. When introduced into a biological system, L-GLUTAMIC ACID (1,2-¹³C₂) is converted to α-ketoglutarate, an intermediate of the TCA cycle. The ¹³C labels are then distributed throughout the other intermediates of the cycle, allowing researchers to track the flow of carbon.
The metabolism of [1,2-¹³C₂]glutamate results in specific labeling patterns in TCA cycle intermediates. For instance, after one turn of the cycle, the labeled carbons can be found in specific positions of molecules like succinate, fumarate, malate, and oxaloacetate. By analyzing the mass isotopologue distribution of these metabolites, the rate of TCA cycle activity, also known as TCA cycle flux, can be quantified. This approach has been instrumental in understanding how different cell types, under various physiological and pathological conditions, utilize the TCA cycle for energy production and biosynthesis.
Research has shown that the labeling pattern of glutamate (B1630785) itself can reveal the extent of TCA cycling. researchgate.net The ratio of different isotopologues of glutamate, such as M+1, M+3, M+4, and M+5 (representing one, three, four, and five ¹³C atoms, respectively) to the M+2 isotopologue (representing the initial labeled glutamate), provides a measure of the cycling of labeled acetyl-CoA through the TCA cycle. researchgate.net This detailed analysis helps to differentiate between the first turn and subsequent turns of the cycle, offering a deeper understanding of oxidative metabolism. researchgate.net
| Metabolite | Expected Isotopologue after 1st Turn | Significance |
|---|---|---|
| α-Ketoglutarate | M+2 | Direct product of glutamate conversion |
| Succinate | M+2 | Indicates progression through the first half of the TCA cycle |
| Fumarate | M+2 | Indicates progression through the first half of the TCA cycle |
| Malate | M+2 | Indicates progression through the first half of the TCA cycle |
| Oxaloacetate | M+2 | Regenerated at the end of the cycle, ready to condense with acetyl-CoA |
Investigating Glutaminolysis and Reductive Carboxylation Pathways
Glutaminolysis, the process by which glutamine is converted to glutamate and then enters the TCA cycle, is a key metabolic pathway, particularly in rapidly proliferating cells. L-GLUTAMIC ACID (1,2-¹³C₂) is used to trace this pathway by monitoring the appearance of ¹³C-labeled TCA cycle intermediates.
Furthermore, this tracer is invaluable for studying reductive carboxylation, a non-canonical pathway where α-ketoglutarate is converted to isocitrate and then to citrate (B86180). This process is particularly important under conditions of mitochondrial dysfunction or hypoxia. When L-GLUTAMIC ACID (1,2-¹³C₂) is used, the resulting citrate will be labeled with two ¹³C atoms (M+2). This is distinct from the labeling pattern that would result from the canonical oxidative TCA cycle when using a tracer like [U-¹³C]glucose, which produces M+2 citrate from labeled acetyl-CoA. The detection of M+5 citrate from [U-¹³C₅]glutamine is a clear indicator of reductive carboxylation. nih.gov
Analysis of Anaplerotic and Cataplerotic Fluxes
Anaplerosis refers to the replenishment of TCA cycle intermediates that have been withdrawn for biosynthetic purposes (cataplerosis). Glutamate is a major anaplerotic substrate. By tracing the entry of ¹³C from L-GLUTAMIC ACID (1,2-¹³C₂) into the TCA cycle, researchers can quantify the rate of anaplerosis from glutamate. researchgate.net
The labeling patterns of TCA cycle intermediates and related amino acids like aspartate can provide quantitative data on the relative contributions of different anaplerotic pathways. For example, the appearance of M+2 labeled aspartate, which is derived from oxaloacetate, directly reflects the anaplerotic input from glutamate. researchgate.net This allows for a detailed understanding of how cells maintain TCA cycle homeostasis under different metabolic demands.
Contribution to Amino Acid Biosynthesis and Turnover Studies (Excluding Protein Turnover in Humans)
L-GLUTAMIC ACID (1,2-¹³C₂) is a precursor for the synthesis of several other non-essential amino acids. The ¹³C label can be traced into proline and aspartate, providing insights into the biosynthetic pathways of these amino acids. For example, the conversion of glutamate to proline can be monitored by measuring the incorporation of ¹³C into the proline pool. Similarly, the transamination of glutamate-derived α-ketoglutarate can lead to the formation of labeled aspartate.
Studies using ¹³C-labeled glutamine have shown that it is a significant source of carbon for proline and aspartate synthesis in various cell types. nih.gov By quantifying the enrichment of ¹³C in these amino acids, the flux through these biosynthetic pathways can be determined, shedding light on how cells allocate resources for growth and proliferation.
Elucidation of Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathway Contributions to Glutamate Synthesis
While L-GLUTAMIC ACID (1,2-¹³C₂) directly traces the fate of glutamate, it can also be used in conjunction with other tracers, such as ¹³C-labeled glucose, to understand the sources of glutamate synthesis. Glucose, through glycolysis, produces pyruvate (B1213749), which can enter the TCA cycle as acetyl-CoA or oxaloacetate. The carbon from glucose can then be incorporated into α-ketoglutarate and subsequently into glutamate.
By using [1,2-¹³C₂]glucose, researchers can track the flow of carbon from glycolysis into the TCA cycle and observe the resulting labeling pattern in glutamate. mit.edu For instance, M+2 labeled glutamate can be generated from [U-¹³C₆]glucose through the action of pyruvate dehydrogenase (PDH) or pyruvate carboxylase (PC). nih.gov Comparing the labeling patterns from different glucose isotopologues allows for the dissection of the relative contributions of glycolysis and the pentose phosphate pathway to the synthesis of the glutamate precursor, α-ketoglutarate.
Tracing Carbon Sources for Lipid and Fatty Acid Synthesis
The carbon backbone of glutamate can be a significant contributor to the synthesis of lipids and fatty acids. Citrate, a TCA cycle intermediate, can be exported from the mitochondria to the cytosol, where it is converted to acetyl-CoA, the primary building block for fatty acid synthesis.
By using L-GLUTAMIC ACID (1,2-¹³C₂), the ¹³C label can be traced from glutamate into the TCA cycle, then to citrate, and finally into the fatty acid pool. The detection of ¹³C-labeled fatty acids provides direct evidence for the contribution of glutamate to lipogenesis. This is particularly relevant in cancer cells, where glutamine is a major substrate for both energy production and the synthesis of macromolecules, including lipids.
Interrogation of Metabolic Reprogramming in Cellular Systems (Excluding Human Clinical Contexts)
Metabolic reprogramming is a hallmark of many cellular processes, including cell proliferation and differentiation, and is a key feature of various diseases in non-human model systems. L-GLUTAMIC ACID (1,2-¹³C₂) is a powerful tool to investigate these metabolic shifts.
Applications in Diverse Biological Systems Non Human, Non Clinical
Microbial Metabolism Research
Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA) in microorganisms. While many studies utilize central carbon sources like [1,2-¹³C₂]glucose to probe metabolism, the principles of tracking labeled carbons are fundamental to understanding the synthesis and utilization of key metabolites like L-glutamic acid.
Bacterial Metabolic Pathway Delineation
In the field of bacterial metabolism, ¹³C-MFA is instrumental for quantifying in vivo metabolic fluxes, providing a detailed understanding of cellular physiology and regulation. The Gram-positive bacterium Corynebacterium glutamicum is a model organism for amino acid production and its metabolic pathways have been extensively studied using isotope labeling techniques. fz-juelich.denih.gov
Research on C. glutamicum often employs ¹³C-labeled glucose to investigate the central carbon metabolism that leads to the synthesis of amino acids, including L-glutamate. nih.gov By analyzing the labeling patterns in glutamate (B1630785) and other amino acids, researchers can determine the distribution of carbon flux between major pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). fz-juelich.denih.gov For instance, studies have shown that the carbon flux through the oxidative PPP in C. glutamicum is directly correlated with the demand for NADPH, a crucial cofactor for amino acid synthesis like L-lysine. nih.gov
While the direct use of L-Glutamic Acid (1,2-¹³C₂) as a tracer in these specific studies is not detailed, the analysis of glutamate's labeling pattern derived from other ¹³C sources is a key output. This "reverse" approach allows for the elucidation of fluxes in pathways converging on glutamate synthesis. For example, the analysis of labeled glutamate helps to resolve the complex anaplerotic node where phosphoenolpyruvate (PEP) and pyruvate (B1213749) are converted to oxaloacetate, a direct precursor for α-ketoglutarate and subsequently glutamate. nih.gov Such analyses have revealed that both carboxylation and decarboxylation reactions occur simultaneously, indicating a high cyclic flux at this critical metabolic branch point. nih.gov
Table 1: Key Metabolic Fluxes in Corynebacterium glutamicum Determined via ¹³C-Labeling Analysis
| Metabolic Pathway/Node | Key Findings from Flux Analysis | Reference |
|---|---|---|
| Pentose Phosphate Pathway (PPP) | Flux correlates with NADPH demand for amino acid synthesis. | nih.gov |
| Anaplerotic Node | Simultaneous carboxylation and decarboxylation create a high cyclic flux. | nih.gov |
Fungal and Yeast Metabolic Studies
In yeast, such as Saccharomyces cerevisiae, ¹³C-MFA is crucial for understanding its metabolism, particularly in complex media used for industrial fermentations. nih.govresearchgate.net Studies have shown that when S. cerevisiae is cultivated in media supplemented with amino acids, certain amino acids, including glutamic acid and glutamine, are incorporated into the tricarboxylic acid (TCA) cycle as carbon sources alongside glucose. nih.govresearchgate.net
By using tracers like [U-¹³C]glucose, researchers can track the incorporation of labeled carbons into the amino acid pools. The labeling patterns of protein-bound glutamate and its precursor, α-ketoglutarate, reveal the extent to which externally supplied glutamate is utilized versus being synthesized de novo. researchgate.net This approach has demonstrated that in complex media, the metabolic flux through the anaplerotic and oxidative pentose phosphate pathways is lower compared to synthetic media. nih.gov This reduction in carbon diversion to branching pathways allows for an increased carbon flow through glycolysis towards ethanol (B145695) production. nih.gov
Plant Metabolic Pathway Analysis
Isotope tracing provides invaluable insights into the intricate metabolic networks within plants, from carbon fixation to the biosynthesis of storage compounds.
Carbon Flux in Developing Seeds and Kernels
In developing soybean embryos, metabolic flux analysis using ¹³C-labeled substrates helps to understand the allocation of carbon and nitrogen into storage reserves like protein and oil. usda.gov Studies have utilized labeling experiments with [1,2-¹³C₂]-glucose, alongside other tracers like [U-¹³C₅]-glutamine, to map the flow of carbon through the central metabolic pathways. usda.gov
Table 2: Contribution of Glutamine to Carbon Pools in Developing Soybean Embryos
| Component | Percentage of Carbon Derived from Glutamine | Reference |
|---|---|---|
| Total Biomass | 10 - 23% | usda.gov |
| Fatty Acids | 9 - 19% | usda.gov |
Photosynthetic Carbon Fixation Studies
The de novo synthesis of glutamate is a critical process in illuminated leaves, linking carbon fixation with nitrogen assimilation and photorespiration. nih.gov To trace the origin of carbon atoms in glutamate, researchers use isotopic labeling with ¹³CO₂. Subsequent analysis by ¹³C-NMR spectroscopy reveals the labeling patterns and the prevalence of multi-labeled glutamate molecules. nih.gov
These studies have shown that the glutamate pool in illuminated leaves is largely formed from "old," previously fixed carbon, with only a small flux coming from currently assimilated photosynthetic carbon. nih.gov By comparing the labeling patterns of glutamate with its precursors, such as pyruvate and oxaloacetate (inferred from alanine and aspartate labeling), it was determined that the conversion of oxaloacetate to glutamate does not involve significant carbon atom redistribution by the Krebs cycle. nih.gov The flux of newly fixed carbon into glutamate production is regulated by the gaseous environment and is notably upregulated under low CO₂ conditions. nih.gov
In Vitro Cell Culture Systems (Non-Human Primary Cells or Cell Lines, excluding human clinical trials)
Metabolic flux analysis in non-human cell lines, such as Chinese Hamster Ovary (CHO) cells, is essential for optimizing the production of recombinant proteins. researchgate.netnih.gov These studies often employ a parallel labeling strategy using multiple isotopic tracers to gain a comprehensive understanding of cellular metabolism. researchgate.netnih.gov
A common approach involves using [1,2-¹³C]glucose and [U-¹³C]glutamine in parallel cultures. researchgate.netnih.gov The labeling of intracellular metabolites is then measured by gas chromatography-mass spectrometry (GC-MS). This methodology allows for the creation of detailed flux maps during different growth phases, such as the exponential growth phase and the early stationary phase. researchgate.netnih.gov
The results from such analyses have revealed significant metabolic rewiring as cells transition from a growth to a non-growth state. researchgate.netnih.gov Key changes are observed in the oxidative pentose phosphate pathway, anaplerosis, amino acid metabolism, and fatty acid biosynthesis. researchgate.net For instance, while fatty acid biosynthesis flux is high during the growth phase to meet the demand for new cell membranes, it surprisingly remains high in the non-growth phase, suggesting metabolic activities beyond biomass production. researchgate.net These tracer studies provide a quantitative understanding of how nutrients like glucose and glutamine are partitioned to support energy production, biomass synthesis, and recombinant protein production. digitellinc.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-Glutamic Acid (1,2-¹³C₂) |
| [1,2-¹³C₂]glucose |
| L-glutamate |
| L-lysine |
| NADPH |
| Phosphoenolpyruvate (PEP) |
| Pyruvate |
| Oxaloacetate |
| α-ketoglutarate |
| Glutamine |
| [U-¹³C]glucose |
| [U-¹³C₅]-glutamine |
| Ethanol |
| Nitrogen |
| Oil |
| Protein |
| Malic enzyme |
| ¹³CO₂ |
| Alanine |
| Aspartate |
| Carbon |
Neuronal and Astrocytic Metabolism Research
The metabolic interplay between neurons and astrocytes is fundamental to brain function, with the glutamate-glutamine cycle being a cornerstone of this relationship. nih.gov The use of 13C-labeled substrates has been instrumental in elucidating the dynamics of this cycle. While direct studies employing L-Glutamic Acid (1,2-13C2) are part of a broader research landscape, the principles of 13C labeling are well-established in this field.
Astrocytes play a crucial role in taking up glutamate from the synaptic cleft, converting it to glutamine, and shuttling it back to neurons, where it is reconverted to glutamate for neurotransmission. youtube.com Studies using 13C-labeled glucose have shown that astrocytes are the primary site of de novo synthesis of glutamate and glutamine, as they uniquely possess the enzyme pyruvate carboxylase. frontiersin.org The labeled carbons from glucose can be traced through the tricarboxylic acid (TCA) cycle and into the carbon skeletons of glutamate and glutamine, allowing researchers to quantify the rates of synthesis and cycling.
Table 1: Key Research Findings in Neuronal and Astrocytic Metabolism
| Research Finding | Significance | Tracer Molecule Example |
|---|---|---|
| Astrocytes are the primary site of de novo glutamate synthesis. | Establishes the critical role of glia in neurotransmitter precursor supply. frontiersin.org | [1,6-13C2]Glucose mdpi.com |
| Glutamate metabolism is highly compartmentalized between neurons and astrocytes. | Demonstrates specialized metabolic functions of different brain cell types. nih.gov | [1,2-13C2]Glucose nih.gov |
Immune Cell Metabolic Characterization
The metabolic state of immune cells is intrinsically linked to their function. Isotopic tracers like 1,2-13C2-glucose are utilized to investigate the metabolic reprogramming that occurs in immune cells during activation and in response to various stimuli. A study on human monocytes exposed to cerebrospinal fluid (CSF) from patients with neuroinflammatory conditions provides a compelling example of this application. nih.gov
In this research, monocytes were cultured with 1,2-13C2-glucose to trace its metabolism through key pathways such as glycolysis and the TCA cycle. The findings revealed significant metabolic alterations in monocytes treated with CSF from both healthy donors and patients with Alzheimer's disease or multiple sclerosis. Specifically, there was an increased production of citric acid and glutamine, suggesting an upregulation of glycolysis and the TCA cycle. nih.gov This metabolic shift is indicative of monocyte activation and reprogramming.
Furthermore, the study observed a decrease in the levels of glutamic acid in monocytes treated with CSF from patients, while the glutamine levels increased. This suggests an altered glutamine/glutamic acid metabolism, which could be related to the specific activation state of the monocytes in a neuroinflammatory environment. nih.gov
Table 2: Metabolic Changes in Monocytes under Neuroinflammatory Conditions
| Metabolite | Change in CSF-Treated Monocytes | Implied Metabolic Pathway Alteration |
|---|---|---|
| Citric Acid | Increased | Upregulation of the TCA cycle nih.gov |
| Glutamine | Increased | Increased glutamine synthesis/uptake nih.gov |
| Glutamic Acid | Decreased | Altered glutamine/glutamic acid metabolism nih.gov |
Animal Models (Pre-clinical Research, excluding human clinical trials)
In Vivo 13C NMR Spectroscopy in Rodent Brain Metabolism
In vivo 13C nuclear magnetic resonance (NMR) spectroscopy is a non-invasive technique that, when combined with the administration of 13C-labeled substrates, allows for the real-time monitoring of metabolic pathways in the living brain. nih.gov Rodent models are extensively used in these pre-clinical studies to understand brain energy metabolism and neurotransmitter cycling in both healthy and diseased states. sciencecentral.in
By infusing rodents with substrates like [1,2-13C2]glucose, researchers can track the incorporation of the 13C label into various brain metabolites, including glutamate, glutamine, and GABA. nih.gov The resulting 13C NMR spectra provide detailed information about the isotopomer distribution in these molecules, which can be used to calculate metabolic flux rates through different pathways, such as the TCA cycle and the glutamate-glutamine cycle. nih.govsciencecentral.in
These studies have been pivotal in demonstrating the existence of distinct metabolic pools of glutamate in the brain and in quantifying the rates of neuronal and glial TCA cycles. nih.gov For instance, the analysis of 13C spin-spin coupling patterns in glutamate and glutamine can differentiate between glutamate synthesized in neurons versus that produced in glial cells. nih.gov This powerful technique provides invaluable insights into the dynamic metabolic compartmentation of the brain.
Table 3: Applications of In Vivo 13C NMR Spectroscopy in Rodent Brain
| Application | Key Insights Gained | Example Labeled Substrate |
|---|---|---|
| Measurement of TCA cycle flux | Quantification of neuronal and glial energy metabolism. sciencecentral.in | [1,6-13C2]Glucose mdpi.com |
| Determination of glutamate-glutamine cycling rates | Understanding the kinetics of neurotransmitter recycling. researchgate.net | [1-13C]Glucose |
Nutrient Utilization and Tissue-Specific Metabolism
The use of stable isotopes extends beyond brain metabolism to investigate nutrient utilization and tissue-specific metabolic processes in various animal models. One such application involves the use of stable isotope analysis to track carbon turnover in different tissues following dietary supplementation.
A study in weaned piglets investigated the influence of dietary supplementation with glutamic acid, glutamine, and nucleotides on carbon turnover in the stomach. nih.gov By analyzing the ratio of 13C to 12C (δ13C) in stomach tissue over time, the researchers could determine the rate at which dietary carbon was incorporated into the tissue. This technique provides a measure of the metabolic activity and tissue remodeling in response to specific nutrients.
The results of this study showed that supplementation with glutamic acid, glutamine, and nucleotides accelerated the carbon turnover in the stomach of the piglets. nih.gov Specifically, the glutamate-supplemented diet led to the fastest rate of 13C incorporation in the fundic-stomach region. nih.gov This indicates that these nutrients can enhance the metabolic activity and potentially the growth and health of the gastric tissue during the critical post-weaning period.
Table 4: Carbon Turnover (δ13C) in Piglet Stomach with Dietary Supplementation
| Dietary Supplement | Effect on Carbon Turnover | Implication |
|---|---|---|
| Glutamic Acid | Accelerated turnover, fastest incorporation rate. nih.gov | Enhances metabolic activity in the stomach. |
| Glutamine | Accelerated turnover. nih.gov | Supports gastric tissue metabolism. |
Challenges and Future Directions in L Glutamic Acid 1,2 13c2 Research
Limitations of Current Isotopic Tracing Techniques
Stable isotope tracing, while powerful, is not without its limitations. These challenges can impact the precision and scope of metabolic flux analysis. ckisotopes.com
A significant limitation of current techniques, such as mass spectrometry imaging (MSI), is their spatial resolution. While MSI allows for the visualization of isotope labeling patterns within tissues, it has not yet achieved single-cell level resolution. nih.govbohrium.com This means that the data obtained represents an average of metabolic activity across a population of cells, potentially obscuring important cell-to-cell heterogeneity in metabolic functions. For instance, in a tumor microenvironment, different cell types may exhibit distinct metabolic phenotypes, which cannot be resolved with current spatial resolution. nih.gov
A persistent challenge in liquid chromatography-mass spectrometry (LC-MS) based metabolomics is distinguishing true biological signals from background noise and artifacts. frontiersin.org This is crucial for the accurate quantification of isotopically labeled compounds like L-GLUTAMIC ACID (1,2-13C2). Furthermore, minimizing off-target binding of tracers is essential to enhance signal specificity and image contrast in imaging studies. mdpi.com
Integration with Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of metabolism, it is increasingly important to integrate data from L-GLUTAMIC ACID (1,2-13C2) tracing with other "omics" data, such as genomics, transcriptomics, and proteomics. hilarispublisher.comnih.gov This multi-omics approach can provide a more complete picture of how genetic and environmental factors influence metabolic pathways. nih.gov By combining fluxomics data with genome-scale metabolic network models, researchers can better interpret the biological significance of observed metabolic fluxes. hilarispublisher.com
Advancements in Computational Modeling for Complex Metabolic Networks
The analysis of data from L-GLUTAMIC ACID (1,2-13C2) experiments relies heavily on computational modeling to estimate metabolic fluxes. nih.govembopress.org A significant challenge lies in the complexity of metabolic networks, especially in eukaryotic systems with cellular compartments. nih.gov Current advancements in computational modeling, such as 13C-Metabolic Flux Analysis (13C-MFA), are crucial for dissecting these complex networks. nih.gov These models are continuously being improved to handle larger datasets and to integrate multiple tracer experiments for more accurate flux determination. nih.govosti.gov The goal is to develop models that can predict how metabolic networks will respond to various genetic or environmental perturbations. osti.gov
Development of Novel Isotopic Labeling Strategies
The design of the isotopic tracer itself is a critical aspect of the experimental design. Researchers are continuously developing novel isotopic labeling strategies to probe specific metabolic pathways with greater precision. researchgate.net This includes the use of parallel labeling experiments with multiple isotopic tracers to better resolve fluxes in different parts of the central carbon metabolism. metwarebio.com For example, combining different isotopologues of a substrate can provide complementary information to improve the accuracy of flux estimations. frontiersin.org The development of new methods for introducing isotopic labels into a wider range of metabolites is also an active area of research. ualberta.canih.gov
Potential for High-Throughput Screening in Metabolic Phenotyping
There is a growing need for high-throughput methods in metabolic phenotyping to analyze a large number of samples efficiently. Recent developments in isotope tagging and mass spectrometry are paving the way for high-throughput metabolomics. nih.gov These approaches can significantly reduce the time required for sample analysis, allowing for larger-scale metabolic screens. This will be instrumental in fields like drug discovery and personalized medicine, where understanding the metabolic phenotype of different cell lines or individuals is crucial.
Q & A
Q. What experimental considerations are critical when using L-glutamic acid (1,2-¹³C₂) in isotopic labeling studies?
Methodological Answer:
- Isotopic Purity Validation : Use nuclear magnetic resonance (NMR) or liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic enrichment (≥99%) and positional specificity (1,2-¹³C₂). For example, CLM-2024-PK specifies 99% purity for this compound .
- Sample Handling : Store at -20°C in anhydrous conditions to prevent degradation or isotopic exchange with environmental moisture .
- Control Experiments : Include unlabeled L-glutamic acid (CAS 56-86-0) as a control to distinguish background noise in tracer studies .
Q. How does L-glutamic acid (1,2-¹³C₂) differ from other isotopologues (e.g., U-¹³C₅) in metabolic studies?
Methodological Answer:
- Carbon Tracing Precision : The 1,2-¹³C₂ label allows targeted tracking of specific metabolic pathways (e.g., TCA cycle intermediates), whereas uniformly labeled (U-¹³C₅) variants provide broader pathway coverage but less positional resolution .
- Cost-Benefit Analysis : 1,2-¹³C₂ is more cost-effective for studies focused on early glycolysis or glutamate dehydrogenase activity, while U-¹³C₅ is preferred for systems-level flux analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in isotopic enrichment data from L-glutamic acid (1,2-¹³C₂) tracer experiments?
Methodological Answer:
- Data Validation : Replicate experiments with independent batches of the compound to rule out batch-specific variability (e.g., CLM-2024-PK vs. CLM-1800-H-PK) .
- Instrument Calibration : Ensure LC-MS or NMR instruments are calibrated using certified reference standards (e.g., CNLM-7812-0.25 for dual ¹³C/¹⁵N validation) .
- Statistical Rigor : Apply multivariate analysis to account for biological variability and technical noise, as outlined in geochemistry and biochemistry research frameworks .
Q. What strategies optimize the use of L-glutamic acid (1,2-¹³C₂) in dynamic metabolic flux analysis (DMFA)?
Methodological Answer:
- Pulse-Chase Design : Administer the labeled compound in a time-resolved manner to capture transient metabolic states, ensuring quenching protocols (e.g., liquid nitrogen snap-freezing) preserve isotopic integrity .
- Computational Modeling : Integrate data with platforms like INCA or IsoDyn to simulate flux distributions, cross-validating results with parallel experiments using D-glutamic acid (CAS 6893-26-1) to rule out stereochemical interference .
Q. How does the isotopic labeling position (1,2-¹³C₂) affect NMR spectral interpretation in glutamate metabolism studies?
Methodological Answer:
- Spectral Deconvolution : Use 2D ¹³C-¹H HSQC NMR to resolve overlapping peaks from adjacent ¹³C atoms. For example, the 1,2-¹³C₂ label enhances signal clarity in C1 and C2 carbons compared to uniformly labeled analogs .
- Artifact Mitigation : Correct for scalar coupling (J-coupling) artifacts using Bruker TopSpin or MestReNova software, referencing unlabeled spectra to isolate labeling-specific signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
